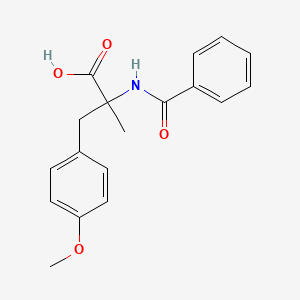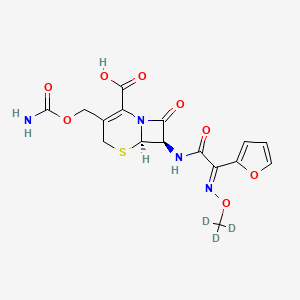
Cefuroxime-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefuroxime-d3 is a deuterated form of cefuroxime, a second-generation cephalosporin antibiotic. This compound is primarily used as an internal standard for the quantification of cefuroxime in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Cefuroxime itself is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in the treatment of various bacterial infections .
Métodos De Preparación
The synthesis of cefuroxime-d3 involves the incorporation of deuterium atoms into the cefuroxime molecule. This is typically achieved through the use of deuterated reagents in the synthetic process. The preparation of this compound can be summarized in the following steps:
Starting Material: The synthesis begins with cefuroxime as the starting material.
Deuteration: Deuterated reagents, such as deuterated methanol, are used to replace hydrogen atoms with deuterium atoms in specific positions of the cefuroxime molecule.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and the correct isotopic composition.
Análisis De Reacciones Químicas
Cefuroxime-d3, like cefuroxime, undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to its active form, cefuroxime, in the presence of esterases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
Cefuroxime-d3 is widely used in scientific research for several purposes:
Mecanismo De Acción
Cefuroxime-d3, like cefuroxime, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Cefuroxime-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Similar compounds include:
Cefuroxime: The non-deuterated form, used as an antibiotic.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity compared to cefuroxime.
This compound’s uniqueness lies in its use as an analytical standard, which is not a common feature among other cephalosporins.
Propiedades
Fórmula molecular |
C16H16N4O8S |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1/i1D3 |
Clave InChI |
JFPVXVDWJQMJEE-RULOFTGVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
SMILES canónico |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one](/img/structure/B15338501.png)
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
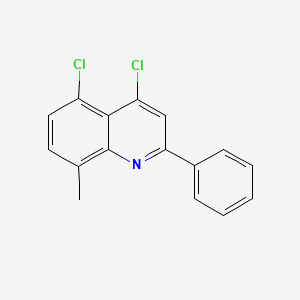
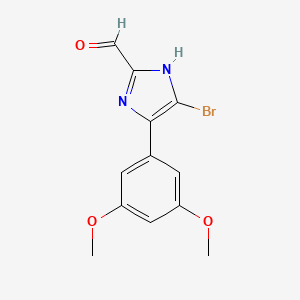
![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)
![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
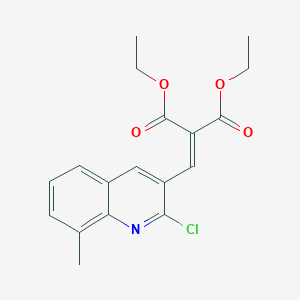
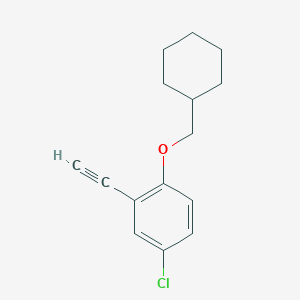

![all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B15338584.png)
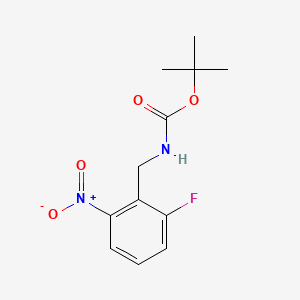
![N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride](/img/structure/B15338595.png)
